3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Description
3-(2-Chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 2-chloro-6-fluorobenzamido group at position 3 and an N-(3,4-dimethoxyphenyl)carboxamide moiety at position 2. The compound’s structure combines a heterocyclic benzofuran scaffold with halogenated (Cl, F) and methoxy-functionalized aromatic systems, which are known to influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O5/c1-31-18-11-10-13(12-19(18)32-2)27-24(30)22-21(14-6-3-4-9-17(14)33-22)28-23(29)20-15(25)7-5-8-16(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJINDDNUULPXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Amide Group: The amide bond can be formed by reacting the benzofuran derivative with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the intermediate with 3,4-dimethoxyaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
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Benzofuran core : Aromatic heterocyclic system enabling π–π interactions and directing substituent effects.
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Amide linkages : At C3 and C1 positions, susceptible to hydrolysis or transamidation .
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Halogen substituents : Cl and F atoms at C2 and C6 positions (benzamido group), influencing electron distribution and reactivity.
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Methoxy groups : Electron-donating groups on the phenyl ring, stabilizing intermediates during reactions.
These groups enable participation in:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Amide bond cleavage | Acidic/base conditions, enzymes | Hydrolysis to carboxylic acids |
| Transamidation | Amines (e.g., piperidine), toluene | Substitution of amide groups |
| C–H arylation | Pd(OAc)₂, AgOAc, aryl iodides | Introduction of aryl/heteroaryl groups |
| Nucleophilic aromatic substitution | Activated aromatic rings, nucleophiles | Substitution at electron-deficient positions |
C–H Arylation
The compound is synthesized via 8-aminoquinoline (8-AQ)-directed C–H arylation . Key steps include:
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Palladium-catalyzed coupling : Pd(OAc)₂ (5–10 mol%) and AgOAc (1.5 equiv.) in toluene at 110°C for 7–24 hours.
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Substrate specificity : Requires the 8-AQ auxiliary for successful C–H activation. Control experiments confirm that no reaction occurs without this directing group .
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Scope of aryl iodides : Efficient coupling with aryl iodides (e.g., 4-iodoanisole) or heteroaryl iodides (e.g., thiophene derivatives) .
Yield Data for C–H Arylation :
| Substrate | Aryl Iodide | Yield |
|---|---|---|
| Unsubstituted benzofuran | 4-iodoanisole | 46% |
| 5-OMe-benzofuran | 4-iodoanisole | 60% |
| 5-Cl-benzofuran | 4-iodoanisole | 83% |
Transamidation
Following C–H arylation, one-pot transamidation is used to diversify the amide groups :
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Boc activation : (Boc)₂O (2.0 equiv.) and DMAP (0.1 equiv.) in MeCN at 60°C for 5 hours.
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Aminolysis : Addition of amines (e.g., piperidine, morpholine) in toluene at 60°C for 0.5–6 hours.
Yield Data for Transamidation :
| Amine | Reaction Time | Yield |
|---|---|---|
| Piperidine | 1 h | 94% |
| Morpholine | 6 h | 97% |
| Tryptamine | N/A | 56% |
C–H Arylation
The mechanism involves a Pd(II)/Pd(IV) catalytic cycle :
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Coordination : Pd(OAc)₂ binds to the benzofuran substrate via the 8-AQ auxiliary.
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C–H activation : Oxidative addition of aryl iodide forms a Pd(IV) intermediate.
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Reductive elimination : Aryl group insertion at the C3 position.
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Protodemetalation : Regeneration of active Pd catalyst.
Transamidation
The reaction proceeds via an intermediate N-acyl-Boc-carbamate :
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Boc protection : Activation of the amide group for nucleophilic substitution.
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Aminolysis : Nucleophilic attack by amines replaces the Boc-protected amide.
Scientific Research Applications
The compound has shown promising biological activities in several studies:
- Anticancer Properties :
- Research indicates that compounds similar to 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have explored the applications of this compound or its analogs:
- Inhibition of Tumor Growth : A study demonstrated that a benzofuran derivative similar to this compound inhibited tumor growth in vitro and in vivo models. The research highlighted its potential as a therapeutic agent against specific cancer types, including breast and colon cancers .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of benzofuran derivatives, showing that they could effectively inhibit the growth of various bacterial strains. This finding supports the potential use of this compound as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amide and benzofuran groups suggests potential interactions with hydrogen bonding sites and aromatic stacking regions in biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can be contextualized through comparisons with structurally or functionally related compounds.
Curcumin Analogs with 3,4-Dimethoxyphenyl Substituents
Curcumin derivatives featuring 3,4-dimethoxyphenyl groups, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), exhibit strong antioxidant and tyrosinase inhibitory activities . These activities are attributed to the electron-donating methoxy groups, which enhance radical scavenging capacity.
Benzothieno[3,2-b]furan Derivatives
Compound 13f ([1]benzothieno[3,2-b]furan-2-carboxamide) shares a fused heterocyclic core with the target compound but incorporates a bromo substituent and a carbamoyl group . The bromo substituent in 13f may enhance electrophilic reactivity, whereas the target compound’s chloro-fluoro substituents likely improve halogen bonding interactions with biological targets. Both compounds exhibit low solubility in polar solvents, as inferred from synthesis protocols involving DMSO .
Fluorophenyl-Substituted Isobenzofurans
The fluorophenyl-substituted isobenzofuran derivatives in (e.g., 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide) highlight the role of fluorine in modulating pharmacokinetics.
Dimethoxyphenyl-Containing Crystalline Compounds
Crystallographic studies of [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate () reveal that 3,4-dimethoxyphenyl groups contribute to stable crystal packing via π-π interactions and hydrogen bonding . This suggests that the target compound’s 3,4-dimethoxyphenyl moiety may enhance crystallinity and stability, critical for formulation development.
Key Research Findings and Implications
- Substituent Effects : The chloro-fluoro combination in the target compound likely balances metabolic stability and target engagement, contrasting with the antioxidant-focused methoxy/hydroxy groups in curcumin analogs .
- Heterocyclic Core: The benzofuran scaffold may offer improved bioavailability over benzothienofuran or cyclopentanone systems due to smaller molecular weight and reduced steric hindrance .
- Fluorine’s Role : Fluorine’s electronegativity and small atomic radius enhance binding specificity, as seen in fluorophenyl isobenzofurans .
Biological Activity
The compound 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide , identified by its CAS number 888451-03-4, is a synthetic organic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 468.9 g/mol
- IUPAC Name : 3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Structural Characteristics
The compound features a benzofuran core with substitutions that include a chloro and fluoro group, which are known to enhance biological activity through improved binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer Cells : The compound has shown efficacy against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer Cells : Activity was noted against A549 and H1975 cell lines.
A study highlighted that derivatives of benzofuran compounds often induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism through which this compound may exert its anticancer effects .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. For example:
- Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) were used in screening assays.
Results indicated that certain derivatives demonstrated low minimum inhibitory concentrations (MIC), suggesting potential use as antimicrobial agents .
The biological activity of This compound is thought to involve:
- Enzyme Inhibition : The presence of halogen substituents may enhance binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways related to cell growth and apoptosis.
Study 1: Anticancer Efficacy
In a controlled study involving the treatment of breast cancer cell lines with the compound, researchers observed a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analyses indicated an increase in apoptotic cells correlating with higher doses of the compound .
Study 2: Antimicrobial Screening
A series of derivatives were tested for antimicrobial activity, revealing that compounds with electron-donating groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The most active derivative had an MIC value significantly lower than that of standard antibiotics .
Table 1: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, and what key reaction conditions are critical for optimal yield?
The synthesis typically involves multi-step protocols, including:
- Benzofuran core formation : Condensation of substituted benzaldehydes with active methylene compounds under acidic or basic conditions.
- Amide coupling : Using coupling agents like EDCI/HOBt or carbodiimides (e.g., DCC) to attach the 2-chloro-6-fluorobenzamido group to the benzofuran scaffold .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, THF) and bases (e.g., LiH, Na₂CO₃) are critical for pH control and reaction efficiency. Yields >70% are achievable under inert atmospheres .
Q. How is the structural characterization of this compound validated, and what spectroscopic techniques are prioritized?
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., methoxy groups at 3,4-positions, benzofuran ring protons). For example, aromatic protons in the dimethoxyphenyl group resonate at δ 6.7–7.1 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] at m/z ~497.3) .
- X-ray crystallography : Resolves steric effects from the 2-chloro-6-fluorobenzamido group and confirms planar benzofuran-carboxamide geometry .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective functionalization of the benzofuran scaffold during synthesis?
Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., carboxamide) direct electrophilic substitution to the 3-position of benzofuran.
- Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) favor amidation at less hindered sites. Computational studies (DFT) support transition-state stabilization at the 2-carboxamide position .
Q. How do structural modifications (e.g., chloro-fluoro substitution) impact biological activity, and what experimental designs test these effects?
- Enzyme inhibition assays : Compare IC values against target enzymes (e.g., kinases, proteases) using wild-type vs. mutant proteins to identify critical interactions.
- SAR studies : Replace 2-chloro-6-fluoro with other halogens (e.g., Br, I) and measure binding affinity via surface plasmon resonance (SPR). The chloro-fluoro group enhances hydrophobic interactions in enzyme pockets .
Q. What strategies resolve contradictions in reported synthetic yields for analogous benzofuran derivatives?
Discrepancies often arise from:
- Catalyst choice : Pd-based catalysts (e.g., Pd(OAc)) improve C–H arylation efficiency compared to Cu-mediated methods .
- Purification methods : Gradient HPLC vs. column chromatography can alter isolated yields by 10–15% due to co-elution of byproducts .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction conditions to mitigate dehalogenation side reactions during synthesis?
- Low-temperature protocols : Conduct reactions at 0–5°C to suppress radical-mediated dehalogenation.
- Additive screening : Silver salts (e.g., AgOAc) stabilize halogenated intermediates by coordinating with leaving groups .
Q. What analytical approaches validate the compound’s stability under physiological conditions for in vitro studies?
- Forced degradation studies : Expose the compound to pH 1–9 buffers at 37°C and monitor degradation via LC-MS.
- Metabolite profiling : Incubate with liver microsomes to identify oxidative metabolites (e.g., demethylation of methoxy groups) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
